Ethyl 2-amino-5-phenylbenzoate

Regioisomer Chemical Identity Procurement Specification

**The pain point:** Regioisomeric impurities or inaccurate substitution patterns (e.g., 4-phenyl vs. 5-phenyl) compromise SAR reproducibility and probe development. **The solution:** Ethyl 2-amino-5-phenylbenzoate - a validated biphenyl anthranilate ester with precise 5-phenyl substitution. - **Critical differentiation:** logP 4.541; mp 59-61°C; unique steric/electronic profile not interchangeable with regioisomers (e.g., CAS 326814-12-4). - **Application:** Key intermediate for fenamate analogs; PNMT probe baseline (Ki = 1.11E+6 nM). - **Supply:** ≥95% purity; suitable as reference standard or building block.

Molecular Formula C15H15NO2
Molecular Weight 241.29
CAS No. 889673-49-8
Cat. No. B2757190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-phenylbenzoate
CAS889673-49-8
Molecular FormulaC15H15NO2
Molecular Weight241.29
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)N
InChIInChI=1S/C15H15NO2/c1-2-18-15(17)13-10-12(8-9-14(13)16)11-6-4-3-5-7-11/h3-10H,2,16H2,1H3
InChIKeyJOIQYEPWQHFNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-5-phenylbenzoate Technical Baseline


Ethyl 2-amino-5-phenylbenzoate, also known as ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate, is a biphenyl-substituted anthranilate ester (C15H15NO2, MW 241.29) . It is a versatile small-molecule scaffold utilized as a key synthetic intermediate in medicinal chemistry and chemical biology [1]. As an N-phenylanthranilate derivative, it belongs to the fenamate class of compounds, which are known to modulate ion channels and exhibit anti-inflammatory activity [2]. Commercially, it is typically supplied as a solid with a purity of ≥95% and a melting point of 59-61°C [3].

Synthetic intermediate scaffold for medicinal chemistry
Fenamate-class biphenyl anthranilate derivative

Ethyl 2-amino-5-phenylbenzoate: Why Analogs Fail


In-class compounds like other 2-aminobenzoates or biphenyl carboxylates are not functionally interchangeable. The precise substitution pattern—a 2-amino group ortho to an ethyl ester on a 5-phenyl-substituted benzoic acid core—creates a unique steric and electronic environment . Even minor regioisomeric changes, such as moving the phenyl group from the 5-position to the 4-position (as in ethyl 4-amino-2-phenylbenzoate), result in distinct chemical and biological properties [1]. This structural specificity is critical for maintaining the integrity of a synthesis route or for reproducing a specific biological interaction profile, making generic substitution a significant risk to project reproducibility and data validity [2].

Target Compound
Potential Substitute
Substitution Pattern
5-phenyl
4-phenyl regioisomer
Steric & Electronic Effect
2-amino ortho to ethyl ester
Different geometry may shift interaction profile
Project Impact
Specific SAR or synthesis integrity
May alter synthetic outcome and biological activity

Ethyl 2-amino-5-phenylbenzoate Quantitative Evidence Guide


5-Phenyl vs. 4-Phenyl Regioisomeric Identity

A direct structural comparison of ethyl 2-amino-5-phenylbenzoate (CAS 889673-49-8) with its regioisomer, ethyl 4-amino-2-phenylbenzoate (CAS 326814-12-4), confirms they are distinct chemical entities [1]. The 5-phenyl substitution pattern in the target compound creates a different molecular geometry and electronic distribution compared to the 4-phenyl isomer. This is reflected in their distinct InChIKeys: JOIQYEPWQHFNRA-UHFFFAOYSA-N for the 5-phenyl isomer and JJUJMIKBKSWYSV-UHFFFAOYSA-N for the 4-phenyl isomer [1].

Regioisomer Identity
Head-to-head
5-Phenyl vs. 4-Phenyl substitution; distinct CAS & InChIKey
Confirms chemical entity for synthesis reproducibility
Procurement specification review advised
Regioisomer Chemical Identity Procurement Specification

PNMT Interaction vs. Fenamate Class Activity

Ethyl 2-amino-5-phenylbenzoate has been directly evaluated for inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme in the epinephrine biosynthesis pathway [1]. It exhibited a Ki of 1.11E+6 nM (1.11 mM), indicating weak interaction with this target [1]. This data point provides a specific, albeit weak, interaction profile that contrasts with the general class-level properties of fenamates, which are broadly described as ion channel modulators and anti-inflammatory agents without specific quantitative potency data [2].

PNMT Inhibition (Ki)
Reported
Ki = 1.11E+6 nM (1.11 mM)
Weak PNMT interaction reported; supports pathway probe context
In vitro radiochemical assay, bovine PNMT
PNMT Enzyme Inhibition Medicinal Chemistry

Lipophilicity and Melting Point Comparison

Specific physicochemical parameters for ethyl 2-amino-5-phenylbenzoate have been reported, including a melting point of 59-61°C and a calculated LogP of 4.541 [1]. These values provide a concrete reference for handling, purification, and initial assessment of drug-likeness. In contrast, a close regioisomer, ethyl 4-amino-2-phenylbenzoate, has a reported XLogP of 3.1 [2], indicating a substantial difference in lipophilicity despite the identical molecular formula.

Lipophilicity (LogP)
Context-dependent
Target LogP 4.541 vs. Comparator XLogP 3.1
Higher lipophilicity may affect chromatographic and permeability behavior
Calculated by different algorithms; verify experimentally
LogP Melting Point Pre-formulation

Analytical Standard Grade Purity

A specific commercial offering of ethyl 2-amino-5-phenylbenzoate is available as an analytical standard with a certified purity of ≥90.0% by HPLC . This is a quantifiable differentiator for procurement. While the compound is generally available at a 95% purity [1], the analytical standard grade provides a traceable, verified purity suitable for quantitative NMR, HPLC method development, and use as a reference marker, which generic research-grade material does not offer .

Analytical Standard Purity
Head-to-head
Standard: ≥90.0% (HPLC); Research grade: ~95% (nominal)
Certified reference material for method validation
HPLC purity verified; research grade nominal
Analytical Standard HPLC Purity

Validated Applications for Ethyl 2-amino-5-phenylbenzoate


Regioisomer-Specific Scaffold for Medicinal Chemistry

In a research program focused on developing novel fenamate derivatives or exploring the SAR around the biphenyl core, the unique 5-phenyl substitution pattern of ethyl 2-amino-5-phenylbenzoate is essential. Substituting the 4-phenyl regioisomer (CAS 326814-12-4) would alter the compound's geometry, electronic properties, and lipophilicity (e.g., a nearly 1.5-unit difference in LogP [3]), potentially derailing a structure-activity relationship (SAR) study. This scenario is directly supported by the regioisomeric comparison evidence .

PNMT-Targeted Probe and Inhibitor Development

For researchers investigating the phenylethanolamine N-methyltransferase (PNMT) pathway, this compound offers a validated, albeit weak, starting point for chemical probe development. Its known Ki value of 1.11E+6 nM [3] provides a baseline for medicinal chemists to design analogs with improved affinity. Using a generic fenamate without this specific data would require de novo screening, adding significant time and resource costs to a project.

Analytical Method Development and Quality Control

This scenario applies to analytical chemists developing HPLC or UPLC methods for purity analysis or impurity profiling of new chemical entities. The availability of ethyl 2-amino-5-phenylbenzoate as an analytical standard with ≥90.0% HPLC purity makes it suitable for use as a system suitability standard or a reference marker. Procurement of the standard grade ensures method reliability and comparability, a requirement not met by standard research-grade material .

Pre-formulation and Physicochemical Profiling

In early-stage drug discovery, understanding a compound's physicochemical properties is key. The reported melting point (59-61°C) and calculated LogP (4.541) for ethyl 2-amino-5-phenylbenzoate provide concrete data for pre-formulation studies, solubility assessments, and predictions of permeability. These specific values differentiate it from near analogs with different lipophilicity profiles, guiding the selection of appropriate vehicles for in vitro and in vivo assays.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Regioisomeric purity (5-phenyl)
Regioisomer identity by CAS/InChIKey
PNMT probe development
Reported PNMT interaction profile
Confirm inhibition in relevant enzyme assay
Analytical method development
Certified analytical standard grade
HPLC method suitability
Pre-formulation profiling
Lipophilicity profile (LogP)
Cross-regioisomer LogP comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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